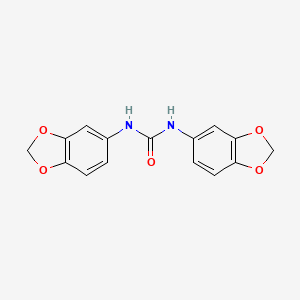

N,N'-bis(1,3-benzodioxol-5-yl)urea

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of urea derivatives, including those similar to "N,N'-bis(1,3-benzodioxol-5-yl)urea," involves complex chemical processes. For instance, Ray and Ghosh (1999) describe a synthesis process where 4-Methyloxazole-5-carboxylic acid is converted through a series of reactions to produce N,N'-bis(4-methyloxazol-5-yl)urea, indicating the intricate steps involved in synthesizing urea derivatives (Ray & Ghosh, 1999).

Molecular Structure Analysis

The molecular structure of urea derivatives is crucial for understanding their properties and functions. Studies like that by How et al. (2015), which focused on the crystal structure analysis of specific urea compounds, provide insights into the arrangement of atoms and the overall geometry, highlighting the importance of structural analysis in comprehending the chemical behavior of such compounds (How et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of "this compound" and related compounds can be diverse. For example, Belzile, Neverov, and Brown (2014) discussed the Cu(II)-ion-catalyzed solvolysis of N,N-bis(2-picolyl)ureas, which sheds light on the complex interactions and transformations these urea derivatives can undergo in the presence of metal ions (Belzile, Neverov, & Brown, 2014).

Wirkmechanismus

Target of Action

Related compounds such as 1-benzo[1,3]dioxol-5-yl-indoles have shown anticancer activity against various cancer cell lines .

Mode of Action

Related compounds have been shown to interact with their targets, causing changes such as cell cycle arrest at the s phase and induction of apoptosis in cancer cells .

Biochemical Pathways

Related compounds have been shown to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .

Result of Action

Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .

Biochemische Analyse

Biochemical Properties

N,N’-bis(1,3-benzodioxol-5-yl)urea has been found to interact with various biomolecules. For instance, it has been identified as a potent inverse agonist of the human C5a receptor . The nature of these interactions involves binding to the receptor, which can influence biochemical reactions within the cell .

Cellular Effects

The effects of N,N’-bis(1,3-benzodioxol-5-yl)urea on cells are significant. It has been shown to inhibit C5a-stimulated responses, including guanosine 5’-3-O-(thio)triphosphate binding, Ca(2+) mobilization, oxidative burst, degranulation, cell surface CD11b expression, and chemotaxis in various cell types . These effects can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of N,N’-bis(1,3-benzodioxol-5-yl)urea involves its interaction with the C5a receptor. As an inverse agonist, it binds to the receptor and inhibits its activation . This can lead to changes in gene expression and other cellular processes .

Temporal Effects in Laboratory Settings

The effects of N,N’-bis(1,3-benzodioxol-5-yl)urea over time in laboratory settings have not been extensively studied. Its potent inhibitory effects on C5a-stimulated responses suggest that it may have long-term effects on cellular function .

Dosage Effects in Animal Models

The dosage effects of N,N’-bis(1,3-benzodioxol-5-yl)urea in animal models have not been thoroughly investigated. It has been shown to effectively inhibit C5a-induced neutropenia in gerbil and cynomolgus macaque in vivo .

Metabolic Pathways

Given its interaction with the C5a receptor, it may be involved in pathways related to immune response and inflammation .

Transport and Distribution

Its ability to bind to the C5a receptor suggests that it may be transported to sites where this receptor is expressed .

Subcellular Localization

The subcellular localization of N,N’-bis(1,3-benzodioxol-5-yl)urea is not well known. Given its interaction with the C5a receptor, it is likely to be found in locations where this receptor is present .

Eigenschaften

IUPAC Name |

1,3-bis(1,3-benzodioxol-5-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O5/c18-15(16-9-1-3-11-13(5-9)21-7-19-11)17-10-2-4-12-14(6-10)22-8-20-12/h1-6H,7-8H2,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFNUQOFRUOOFRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)NC3=CC4=C(C=C3)OCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601298232 | |

| Record name | N,N′-Bis(1,3-benzodioxol-5-yl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601298232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

342885-75-0 | |

| Record name | N,N′-Bis(1,3-benzodioxol-5-yl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=342885-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N′-Bis(1,3-benzodioxol-5-yl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601298232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(1-pyrrolidinylsulfonyl)phenyl]ethanesulfonamide](/img/structure/B5496729.png)

![ethyl {1-[(7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-2-piperidinyl}acetate](/img/structure/B5496733.png)

![2-{2-[(4-bromophenyl)amino]-1-propen-1-yl}-4-hydroxy-3,4-diphenyl-4,5-dihydro-1,3-thiazol-3-ium bromide](/img/structure/B5496740.png)

![1-cyclopentyl-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5496753.png)

![2-[(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5496765.png)

![1-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5496779.png)

![5-(4-chlorophenyl)-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5496814.png)

![2-[5-(2,3,4,9-tetrahydro-1H-carbazol-6-ylcarbonyl)-5,6-dihydropyrrolo[3,4-c]pyrazol-1(4H)-yl]ethanol](/img/structure/B5496820.png)

![4'-methoxy-5-{[(2-methoxyethyl)amino]sulfonyl}biphenyl-3-carboxylic acid](/img/structure/B5496823.png)

![3-hydroxy-5-(4-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5496828.png)

![(3aR*,5S*,6S*,7aS*)-2-[2,4-dimethyl-6-(1H-pyrazol-1-yl)benzyl]octahydro-1H-isoindole-5,6-diol](/img/structure/B5496836.png)